Tafamidis is a small molecule drug classified as a transthyretin (TTR) kinetic stabilizer. [] It is primarily investigated for its role in treating transthyretin amyloidosis (ATTR), a rare and often fatal disease caused by the buildup of amyloid fibrils composed of misfolded TTR protein in various tissues and organs. [, , ] These amyloid deposits disrupt organ function, leading to a variety of debilitating and life-threatening conditions. []
Tafamidis acts by selectively binding to the thyroxine-binding sites of the transthyretin tetramer. [] This binding stabilizes the tetrameric structure of TTR, inhibiting its dissociation into monomers. [, , , , ] The dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloidogenic process, leading to the misfolding and aggregation of TTR monomers into amyloid fibrils. [, , , , ] By stabilizing the TTR tetramer, tafamidis prevents the formation of these amyloid deposits and may also slow down or halt the progression of existing amyloid deposits. [, , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: